molecular formula C12H17NO3S B2962571 1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine CAS No. 691381-26-7

1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine

Cat. No.: B2962571
CAS No.: 691381-26-7
M. Wt: 255.33
InChI Key: FVZRZNWXTPTMCX-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further connected to a methoxy and methyl-substituted phenyl ring

Preparation Methods

The synthesis of 1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-methylbenzenesulfonyl chloride and pyrrolidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert sulfonyl groups to sulfides or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the methoxy and methyl groups on the phenyl ring can enhance binding affinity and selectivity for certain targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

1-(2-Methoxy-4-methylphenyl)sulfonylpyrrolidine can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)sulfonylpyrrolidine: Lacks the methyl group on the phenyl ring, which may affect its binding affinity and selectivity.

    1-(4-Methylphenyl)sulfonylpyrrolidine: Lacks the methoxy group, potentially altering its chemical reactivity and biological activity.

    1-(2-Chloro-4-methylphenyl)sulfonylpyrrolidine: Contains a chloro group instead of a methoxy group, which can significantly change its chemical properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methoxy-4-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-10-5-6-12(11(9-10)16-2)17(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZRZNWXTPTMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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